molecular formula C13H18N2O5S B5786438 Propan-2-yl 4-carbamoyl-5-(ethoxycarbonylamino)-3-methylthiophene-2-carboxylate

Propan-2-yl 4-carbamoyl-5-(ethoxycarbonylamino)-3-methylthiophene-2-carboxylate

Cat. No.: B5786438
M. Wt: 314.36 g/mol
InChI Key: HAODKOWFLYXAID-UHFFFAOYSA-N
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Description

Propan-2-yl 4-carbamoyl-5-(ethoxycarbonylamino)-3-methylthiophene-2-carboxylate is a synthetic organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 4-carbamoyl-5-(ethoxycarbonylamino)-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One possible route includes:

    Formation of the thiophene ring: Starting from a suitable precursor, such as 3-methylthiophene, the ring is functionalized to introduce the necessary substituents.

    Introduction of the carbamoyl group: This can be achieved through a reaction with an appropriate carbamoyl chloride under basic conditions.

    Esterification: The ethoxycarbonylamino group is introduced via esterification with ethyl chloroformate.

    Final coupling: The isopropyl ester is formed through a reaction with isopropanol in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-carbamoyl-5-(ethoxycarbonylamino)-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the carbamoyl or ester groups can yield corresponding amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the substituents on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or strong bases like sodium hydride (NaH) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation as a potential drug candidate for various therapeutic targets.

    Industry: Use in the development of advanced materials, such as conductive polymers or organic semiconductors.

Mechanism of Action

The mechanism of action of Propan-2-yl 4-carbamoyl-5-(ethoxycarbonylamino)-3-methylthiophene-2-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl 4-carbamoyl-5-(methoxycarbonylamino)-3-methylthiophene-2-carboxylate
  • Propan-2-yl 4-carbamoyl-5-(butoxycarbonylamino)-3-methylthiophene-2-carboxylate

Uniqueness

Propan-2-yl 4-carbamoyl-5-(ethoxycarbonylamino)-3-methylthiophene-2-carboxylate is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of the ethoxycarbonylamino group, in particular, may influence its solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

propan-2-yl 4-carbamoyl-5-(ethoxycarbonylamino)-3-methylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5S/c1-5-19-13(18)15-11-8(10(14)16)7(4)9(21-11)12(17)20-6(2)3/h6H,5H2,1-4H3,(H2,14,16)(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAODKOWFLYXAID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(C(=C(S1)C(=O)OC(C)C)C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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